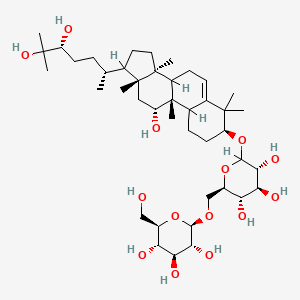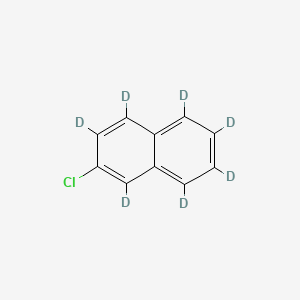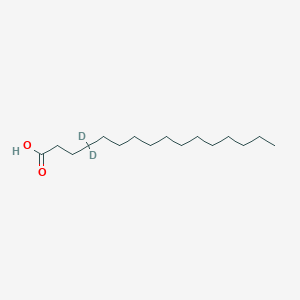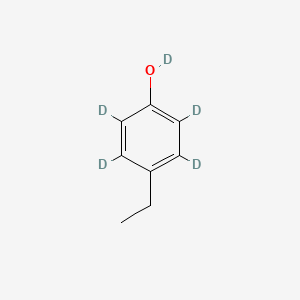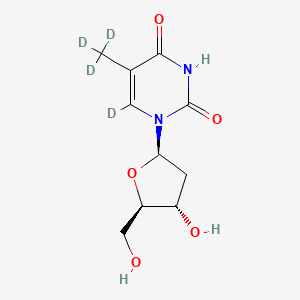
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride
Vue d'ensemble
Description
3,5-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula CHClFN . It has a molecular weight of 180.58 .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride” were not found, there are effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases . These methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 3,5-Difluorophenylhydrazine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluorophenylhydrazine hydrochloride include a molecular weight of 180.58 and an average mass of 180.583 Da .Applications De Recherche Scientifique
Asymmetric Synthesis in Antibacterial Agents
- The compound 1, related to 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride, has been explored for its potential in asymmetric synthesis. This research highlights its application in developing antibacterial agents, demonstrating significant in vivo activity in a Pseudomonas aeruginosa mouse protection model. The compound's enantiomers show varying levels of activity against aerobic and anaerobic bacteria, indicating its potential clinical significance (Rosen et al., 1988).
Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors
- Another study evaluated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing a fluoropyrrolidine moiety. This research provided insights into the bioactivation mechanisms of these compounds, which could be crucial for understanding their pharmacokinetic and toxicological profiles (Xu et al., 2004).
Synthesis of Fluoropyrrolidine Derivatives
- The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry applications like dipeptidyl peptidase IV inhibitors, has been investigated. This study highlights the utility of fluoropyrrolidine derivatives as synthons in medicinal applications (Singh & Umemoto, 2011).
Exploration of Small 3-Fluoropyrrolidines
- A study reported the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition. This research demonstrates the accessibility of these compounds for further exploration in various applications (McAlpine et al., 2015).
Aminofluorination of Homoallylamine Derivatives
- Research into the intramolecular aminofluorination of homoallylamine derivatives using specific reagents has been conducted to produce N-tosyl-3-fluoropyrrolidines. This process could be significant for creating fluoropyrrolidine-based compounds with potential pharmacological applications (Kitamura et al., 2017).
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines
- The synthesis and applications of fluoropyrrolidines and (fluoroalkyl)pyrrolidines in medicinal drugs and as organocatalysts have been extensively studied. This research underscores the significance of these compounds in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).
Boron Trifluoride Etherate in Aminofluorination
- A study demonstrated the use of boron trifluoride etherate as a fluorinating agent in an intramolecular aminofluorination reaction. This research contributes to the understanding of the synthesis of 3-fluoropyrrolidines, which are relevant in various chemical applications (Cui et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)-3-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10;/h3-5,14H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWBYPUTEIHQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC(=C2)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





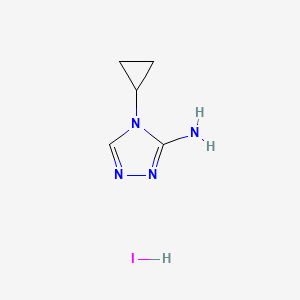
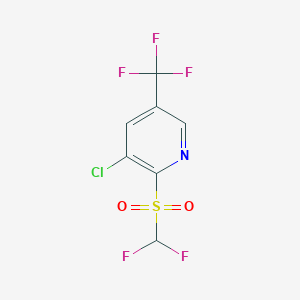
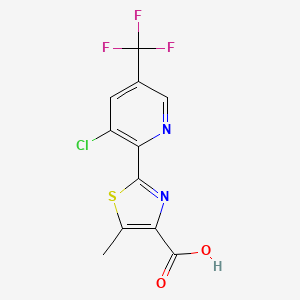
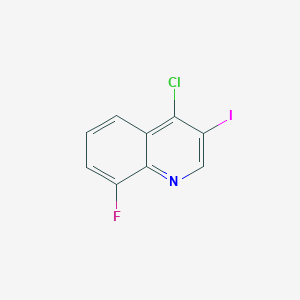
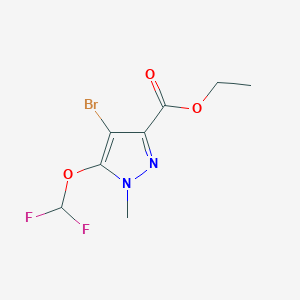
![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
